Gsk 221149; gsk 221149A

Description

Biological Significance of Oxytocin (B344502) and its Receptor System in Physiological Processes

Oxytocin is a neuropeptide hormone that plays a crucial role in a wide array of physiological and psychological processes. numberanalytics.com Produced in the hypothalamus and released from the posterior pituitary gland, oxytocin is renowned for its role in social bonding, trust, and attachment. numberanalytics.compsychologyinaction.org Its actions are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor. numberanalytics.com

The oxytocin-oxytocin receptor system is fundamental to various reproductive functions. nih.govphysiology.org In females, it is critically involved in stimulating uterine contractions during labor and facilitating milk ejection during lactation. numberanalytics.comnih.govphysiology.org Before the onset of labor, there is a significant increase in the density of oxytocin receptors in the uterine muscle (myometrium), enhancing its sensitivity to circulating oxytocin. nih.govlookchem.com In males, oxytocin is involved in processes such as ejaculation. nih.govphysiology.org

Beyond reproduction, oxytocin receptors are found in numerous other tissues, including the heart, kidney, pancreas, and even in fat cells, suggesting a broader physiological role. nih.govphysiology.orgphysiology.org For instance, in the cardiovascular system, oxytocin can act in concert with other hormones to regulate fluid and electrolyte balance. physiology.org The central actions of oxytocin are also extensive, influencing neuroendocrine reflexes, social behaviors, and the body's response to stress. nih.govphysiology.org The diverse functions of the oxytocin system underscore the therapeutic potential of molecules that can modulate its activity.

Historical Context and Evolution of Oxytocin Receptor Modulators

The study of oxytocin and its receptor has a rich history, with the chemical characterization of oxytocin earning a Nobel Prize in 1955. nih.gov A significant milestone in understanding the oxytocin system was the development of synthetic agonists and antagonists of oxytocin. physiology.org These synthetic molecules have been indispensable tools for pharmacological research, allowing for detailed investigation of the neuronal, behavioral, and physiological effects of this neuropeptide system. physiology.org

The evolution of the oxytocin signaling pathway itself is a fascinating story that spans hundreds of millions of years. researchgate.netroyalsocietypublishing.org The oxytocin receptor, along with oxytocin, is considered a "modern" component of this pathway, having evolved around the time of the emergence of vertebrates. researchgate.net The genes for the oxytocin and vasopressin receptors are believed to have arisen from a common ancestral gene through whole-genome duplication events early in vertebrate evolution. nih.gov

The initial modulators of the oxytocin receptor were peptide-based, meaning they were derived from or were modifications of the natural oxytocin peptide. nih.gov Atosiban is a notable example of a peptide-based oxytocin receptor antagonist that has seen clinical use. lookchem.comnih.gov While effective, peptide-based antagonists often have limitations, such as a lack of oral bioavailability and potential cross-reactivity with related receptors, like the vasopressin receptors. lookchem.comnih.gov These limitations created a clear need for the development of a new class of oxytocin receptor modulators.

Rationale for the Development of Non-Peptide Oxytocin Receptor Antagonists: The Case of GSK 221149

The quest for improved therapeutic agents led researchers to focus on developing non-peptide oxytocin receptor antagonists. The primary motivation was to overcome the shortcomings of peptide-based drugs like atosiban. lookchem.com A key goal was to create a molecule that could be administered orally, offering a more convenient and potentially long-term treatment option. lookchem.com Furthermore, there was a drive to develop antagonists with higher selectivity for the oxytocin receptor over the vasopressin receptors to minimize potential side effects. lookchem.commedkoo.com

GSK 221149 (Retosiban) emerged from this research effort as a potent and selective, orally active, non-peptide oxytocin receptor antagonist. medkoo.com It belongs to a class of compounds known as oxazole (B20620) diketopiperazines. lookchem.comnih.gov The development of GSK 221149 represented a significant advancement in the field, offering a molecule with sub-nanomolar potency and high selectivity for the oxytocin receptor. medkoo.com Specifically, it has been reported to have over 1400-fold selectivity over the related vasopressin receptors. medkoo.com

Preclinical studies have demonstrated the efficacy of GSK 221149 in inhibiting oxytocin-induced uterine contractions. nih.gov Research using human myometrial tissue has shown that retosiban (B1680553) can prevent the stretch-induced increase in contractility, a key factor in conditions like preterm labor in multiple pregnancies. nih.gov This body of evidence established the scientific rationale for investigating GSK 221149 as a potential therapeutic agent for conditions characterized by excessive uterine activity.

Research Findings on GSK 221149

| Parameter | Finding | Reference |

| Compound Class | Oxazole diketopiperazine | lookchem.comnih.gov |

| Mechanism of Action | Potent and selective oxytocin receptor antagonist | medkoo.comnih.gov |

| Binding Affinity (Ki) | 0.65 nM | medkoo.com |

| Selectivity | >1400-fold selectivity over vasopressin receptors | medkoo.com |

| In Vitro Effect | Inhibits the procontractile effect of stretch on human myometrium | medkoo.comnih.gov |

| In Vivo Effect | Inhibits oxytocin-induced uterine contractions in anesthetized rats | nih.gov |

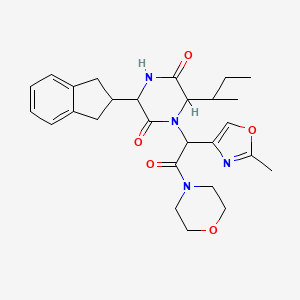

Structure

2D Structure

Properties

IUPAC Name |

6-butan-2-yl-3-(2,3-dihydro-1H-inden-2-yl)-1-[1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVGDGRBPMVYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Attributes of Gsk 221149

Discovery and Synthetic Strategies for GSK 221149

The synthesis of GSK 221149 is a testament to the power of modern organic chemistry, employing a sophisticated approach that combines key precursors in a highly controlled manner. A pivotal aspect of its synthesis is the utilization of a multicomponent reaction, which allows for the rapid assembly of a significant portion of the molecule's framework.

Key Precursors and Initial Reaction Pathways

The synthesis of GSK 221149 relies on the strategic combination of several key precursor molecules. While specific proprietary details of the initial discovery and development by GlaxoSmithKline are not fully public, the scientific literature highlights a convergent approach. nih.gov This involves the preparation of distinct molecular fragments that are later joined together. The initial pathways likely involve the synthesis of a protected (R)-indanylglycine derivative, 2-methyloxazole-4-carboxaldehyde, 2-benzyloxyphenylisonitrile, and D-allo-isoleucine methyl ester. nih.gov These precursors are designed to possess the necessary functional groups and stereochemistry required for the subsequent key reaction steps. The synthesis of such precursors often involves well-established organic chemistry reactions, tailored to produce the specific building blocks in high purity. mdpi.com

Application of Multicomponent Reactions (e.g., Ugi Reaction) in GSK 221149 Synthesis

A cornerstone of the synthetic route to GSK 221149 is the application of the Ugi four-component reaction (U-4CR). nih.govwikipedia.org This powerful multicomponent reaction allows for the efficient formation of a dipeptide-like scaffold in a single step from four different starting materials. nih.govresearchgate.net In the case of GSK 221149's synthesis, the Ugi reaction brings together the protected (R)-indanylglycine derivative, 2-methyloxazole-4-carboxaldehyde, 2-benzyloxyphenylisonitrile, and D-allo-isoleucine methyl ester. nih.gov This reaction is highly efficient, proceeding rapidly and with high atom economy, as only a molecule of water is lost during the process. wikipedia.org The product of this reaction is a linear dipeptidic intermediate, which contains the majority of the atoms that will constitute the final GSK 221149 molecule. nih.gov The Ugi reaction is known for its ability to generate molecular complexity quickly, making it a valuable tool in drug discovery and development. nih.govrug.nl

The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and aldehyde components. This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product. wikipedia.orgmdpi.com

Stereoselective Synthesis Approaches for GSK 221149

The biological activity of a chiral molecule like GSK 221149 is highly dependent on its three-dimensional structure. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which can be a significant challenge. nih.govnih.gov In the synthesis of GSK 221149, the Ugi reaction, as employed, initially yields the linear dipeptidic intermediate as a mixture of diastereomers (a 1:2 ratio). nih.gov This indicates that while the starting materials themselves are chiral, the Ugi reaction itself in this specific application does not proceed with complete stereocontrol.

To address this, subsequent steps in the synthesis are designed to either separate the desired diastereomer or to guide the reaction towards the correct stereochemical outcome. The development of enantioselective versions of multicomponent reactions like the Ugi reaction is an active area of research, aiming to provide direct access to single enantiomers and avoid the need for challenging separation steps. wikipedia.orgmdpi.com

Methodologies for Obtaining Homo-chiral GSK 221149A

The desired, biologically active form of the drug is the single enantiomer, GSK 221149A (Retosiban). nih.gov Achieving the homo-chiral final product from the diastereomeric mixture of the linear intermediate requires a key purification or resolution step. Following the Ugi reaction, a catalytic hydrogenation step is employed. This serves a dual purpose: it removes the O-benzyl and Cbz protecting groups and simultaneously triggers the cyclization of the linear precursor to form the central diketopiperazine ring. nih.gov

It is at this stage or through subsequent chromatographic purification that the desired diastereomer is isolated. The ability to obtain a single, pure enantiomer is crucial, as different stereoisomers of a drug can have vastly different pharmacological effects. The specific methodologies for this separation are often proprietary but rely on established principles of chiral chromatography or crystallization-induced resolution. The ultimate goal is to produce GSK 221149A with high enantiomeric purity. mdpi.com

Fundamental Structural Elements of GSK 221149

The molecular architecture of GSK 221149 is characterized by a central heterocyclic core, which serves as a scaffold for the attachment of various functional groups that are critical for its biological activity.

The Central 2,5-Diketopiperazine Core Structure

At the heart of the GSK 221149 molecule lies a 2,5-diketopiperazine (DKP) ring. nih.gov This six-membered heterocyclic structure is formed by the condensation of two α-amino acids. nih.govwikipedia.orgnih.gov In the synthesis of GSK 221149, the DKP ring is formed via an intramolecular cyclization of the linear dipeptidic intermediate that is generated from the Ugi reaction. nih.gov This cyclization occurs after the deprotection of the amino and carboxyl groups. nih.govresearchgate.net

The 2,5-diketopiperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active natural products and synthetic compounds. wikipedia.orgresearchgate.net Its rigid and conformationally constrained nature can help to pre-organize the appended substituents into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein. The DKP core of GSK 221149 provides a stable platform for the precise spatial arrangement of the indanyl and benzyloxyphenyl groups, which are crucial for its interaction with the oxytocin (B344502) receptor. nih.gov

Significance of the Indanyl and 2-Methyl Oxazole (B20620) Ring Systems

The specific structural components of GSK 221149A are crucial to its function as a potent oxytocin receptor antagonist. The indanyl group at position 3 is considered the optimal choice for maximizing the compound's potency in antagonizing the oxytocin receptor. wikipedia.org Research into the structure-activity relationship has shown that replacing the indanyl group with phenethyl or benzyl (B1604629) groups leads to a progressive decrease in activity. wikipedia.org Crystal structure analysis of the human oxytocin receptor in complex with retosiban (B1680553) reveals that the lipophilic indanyl substituent penetrates a deep, mainly hydrophobic pocket within the receptor's binding site. wikipedia.org

Stereoisomerism and Its Influence on Compound Potency

The stereochemistry of GSK 221149A is a critical determinant of its biological activity. The compound, also referred to as Retosiban, is the (3R, 6R, 7R)-isomer and exhibits sub-nanomolar potency as an oxytocin receptor antagonist, with a reported Ki of 0.65 nM. medkoo.comwikipedia.org

Different stereoisomers of the molecule show markedly different potencies. For instance, the (3R, 6R, 7S)-isomer, where the stereochemistry is inverted only in the amide side-chain at the C-7 position, is 10 times less potent than Retosiban. wikipedia.org An even more significant drop in activity is observed with the (3S, 6S, 7S) isomer, which is reported to be over 500 times less active than the (3R, 6R, 7R)-isomer. wikipedia.org This highlights the precise three-dimensional arrangement of the atoms required for optimal interaction with the oxytocin receptor. (S)-Retosiban, an isomer of Retosiban, is utilized as an experimental control in research settings. medchemexpress.com

Molecular Mechanism of Action of Gsk 221149

Oxytocin (B344502) Receptor Binding Profile of GSK 221149

The initial step in the action of GSK 221149 involves its direct binding to the oxytocin receptor (OTR). This interaction is characterized by high affinity and remarkable selectivity, which distinguishes it from other related receptors.

GSK 221149 demonstrates a strong binding affinity for the oxytocin receptor, as quantified by its low nanomolar inhibition constant (Ki). nih.govmedchemexpress.cn The Ki value for the human recombinant oxytocin receptor is 0.65 nM. medchemexpress.comnih.govmedchemexpress.cn Its affinity for the native rat oxytocin receptor is also potent, with a reported Ki of 4.1 nM. medchemexpress.comnih.govmedchemexpress.cn This high affinity underscores the compound's potency at its target.

Table 1: Binding Affinity (Ki) of GSK 221149 at Oxytocin Receptors

| Receptor Species | Ki Value (nM) |

|---|---|

| Human (recombinant) | 0.65 medchemexpress.comnih.govmedchemexpress.cn |

A key feature of GSK 221149 is its high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a, V1b, and V2). nih.gov Research indicates that GSK 221149 exhibits over 1,400-fold greater selectivity for the human oxytocin receptor compared to these vasopressin receptor subtypes. medchemexpress.comoup.comnih.govmedkoo.com This pronounced selectivity is crucial as oxytocin and vasopressin receptors share a high degree of similarity, and cross-reactivity can lead to off-target effects. nih.gov The ability of GSK 221149 to discriminate so effectively between these receptors highlights its refined molecular design.

Competitive Antagonism of Oxytocin-Mediated Signaling by GSK 221149

GSK 221149 functions as a competitive antagonist, meaning it binds to the oxytocin receptor at the same site as the endogenous ligand, oxytocin, but does not activate the receptor. medchemexpress.comwikipedia.org This binding prevents oxytocin from activating the receptor and initiating downstream cellular responses.

The antagonistic nature of GSK 221149 is demonstrated by its ability to inhibit oxytocin-induced effects. In isolated rat myometrial strips, GSK 221149 produces parallel rightward shifts in the concentration-response curves for oxytocin. medchemexpress.commedchemexpress.cn This type of shift is a classic indicator of competitive antagonism, showing that higher concentrations of the agonist (oxytocin) are required to produce the same effect in the presence of the antagonist (GSK 221149). medchemexpress.com The compound effectively blocks the oxytocin-mediated contraction of uterine smooth muscle without exhibiting any agonist activity itself. medchemexpress.comwikipedia.org

Beyond simple competitive binding, studies suggest that GSK 221149 can modulate downstream cellular signaling pathways. oup.com In experiments using human myometrial explants under high mechanical stretch, prolonged incubation with GSK 221149 not only blocked the effects of oxytocin but also reduced the contractile response to potassium chloride. oup.comnih.gov Since potassium chloride induces contraction through a mechanism that does not involve the oxytocin receptor, this finding suggests that GSK 221149 may influence intracellular pathways that control myometrial contractility. oup.com

One proposed explanation is that mechanical stretch can induce a state of constitutive (ligand-independent) activation of the oxytocin receptor. oup.com In this state, GSK 221149 may exhibit inverse agonist properties, actively reducing the basal signaling from the receptor and affecting downstream pathways. oup.com This effect appeared specific to tissues under high tension, as it was not observed in tissues maintained under low tension. oup.comnih.gov

Structural Insights into GSK 221149-Oxytocin Receptor Interaction

The molecular basis for the high affinity and selectivity of GSK 221149 is illuminated by the crystal structure of the human oxytocin receptor in complex with the antagonist. wikipedia.org The structure reveals that the 2,5-diketopiperazine core of GSK 221149 engages in polar interactions with the receptor. wikipedia.org

Key structural features governing the interaction include:

A lipophilic indanyl substituent on the molecule penetrates a deep, mainly hydrophobic crevice at the base of the receptor's binding pocket. wikipedia.org

The oxazole-morpholine amide portion of the molecule is positioned closer to the extracellular surface. wikipedia.org

The oxazole (B20620) ring is the most exposed part of the molecule to the solvent, while the morpholine (B109124) ring does not appear to have direct interactions with the receptor. wikipedia.org

This specific orientation and the combination of hydrophobic and polar interactions anchor the molecule firmly in the binding site, effectively preventing the binding and activation by the natural ligand, oxytocin.

Contributions from Computational Analysis of the Receptor-Ligand Complex

In the absence of a crystal structure, computational approaches have been instrumental in elucidating the putative binding mode of GSK 221149 to GSK-3β. Molecular docking simulations suggest that GSK 221149 binds to an allosteric site, a pocket distinct from the ATP-binding site targeted by many traditional kinase inhibitors. This allosteric binding is a key feature, contributing to the inhibitor's selectivity.

These in silico models are built upon the known crystal structures of GSK-3β, and they allow for the prediction of the conformation and orientation of GSK 221149 within the binding pocket. The binding is predicted to induce a conformational change in the enzyme, thereby modulating its activity without directly competing with ATP.

Identification and Role of Key Receptor Binding Pockets and Residues

Computational studies have identified a potential allosteric binding pocket on GSK-3β for compounds with scaffolds similar to GSK 221149. This pocket is characterized by a mix of hydrophobic and polar residues that are crucial for ligand recognition and binding. While the specific residues interacting with GSK 221149 have not been definitively confirmed through crystallography, molecular docking studies on GSK-3β inhibitors with similar structural features have highlighted the importance of certain amino acids. For instance, studies on other GSK-3β inhibitors have identified key residues such as Val135, Gln185, and Lys85 as being important for interaction within the binding site. nih.gov Molecular dynamics simulations have also pointed to the significance of residues like V267 and Y288 in maintaining the integrity of binding pockets for interacting proteins and peptides. nih.gov

The table below summarizes key putative interacting residues within the GSK-3β allosteric binding pocket, as suggested by computational models of similar inhibitors.

| Key Residue Category | Example Residues | Potential Role in Binding |

| Hydrophobic Interaction | Val135, Leu188 | Stabilization of non-polar moieties of the inhibitor. |

| Hydrogen Bonding | Gln185, Lys85, Asp133 | Formation of directional interactions with polar groups of the inhibitor. |

| Backbone Interaction | Val135 | Potential for hydrogen bonding with the inhibitor via its backbone amide. |

Specific Interactions of Substructural Moieties (Indanyl, Oxazol-Morpholine Amide, Diketopiperazine Core) with the Receptor

The chemical structure of GSK 221149 is composed of several key moieties that are believed to contribute to its binding affinity and selectivity for GSK-3β. The specific roles of these substructures are inferred from SAR studies and general principles of kinase inhibition.

Indanyl Group: The indanyl moiety, a bicyclic hydrocarbon, likely engages in hydrophobic interactions within a non-polar sub-pocket of the allosteric site. The flat, aromatic nature of the indane ring system is well-suited for stacking interactions with aromatic residues or for fitting into hydrophobic grooves, thereby anchoring the molecule to the receptor. The importance of such aromatic groups in kinase inhibitors is well-documented.

Oxazol-Morpholine Amide: This portion of the molecule contains multiple hydrogen bond donors and acceptors. The amide linkage is a common feature in drug molecules and is capable of forming strong hydrogen bonds with the protein backbone or with the side chains of polar amino acid residues. The oxazole ring itself can participate in various non-covalent interactions, while the morpholine ring can adopt a conformation that optimizes its fit within the binding pocket and potentially form further hydrogen bonds.

Diketopiperazine Core: The diketopiperazine (DKP) ring is a rigid scaffold that serves to orient the other functional groups of GSK 221149 in a spatially defined manner. nih.gov This rigidity can be advantageous for binding, as it reduces the entropic penalty upon complex formation. The DKP core itself contains two amide groups, providing additional points for hydrogen bonding with the receptor. DKP scaffolds are recognized for their utility in the rational design of receptor probes and therapeutic agents due to their constrained conformation and multiple sites for functionalization. nih.gov

The table below outlines the probable interactions of each key moiety of GSK 221149 with the GSK-3β receptor, based on computational analysis and known properties of these chemical groups.

| Substructural Moiety | Probable Interacting Residues (Hypothesized) | Nature of Interaction |

| Indanyl Group | Hydrophobic residues (e.g., Val, Leu, Ile) | Van der Waals forces, π-stacking |

| Oxazol-Morpholine Amide | Polar/charged residues (e.g., Gln, Asn, Lys, Asp) | Hydrogen bonding, dipole-dipole interactions |

| Diketopiperazine Core | Polar/charged residues, protein backbone | Hydrogen bonding, structural scaffolding |

Structure Activity Relationship Sar Studies and Design Principles for Gsk 221149 Analogues

Elucidation of Pharmacophoric Elements Critical for Oxytocin (B344502) Receptor Antagonism

The core pharmacophore for this class of oxytocin antagonists is the 2,5-diketopiperazine ring, which serves as a rigid scaffold to orient the key interacting moieties. Initial screening of compound libraries identified this heterocyclic system as a promising starting point for developing non-peptide oxytocin receptor antagonists. nih.gov Subsequent SAR studies revealed several critical pharmacophoric elements:

The 6-indanyl group: This bulky, lipophilic group was found to be crucial for high-affinity binding to the oxytocin receptor. Its size and shape are thought to facilitate optimal van der Waals interactions within a hydrophobic pocket of the receptor.

The 3-alkyl group: The nature of the alkyl substituent at the 3-position influences the pharmacokinetic profile. Branching at the α-carbon of the 3-butyl group, for example, resulted in a superior pharmacokinetic profile in preclinical species. nih.gov

The amide functionality: An amide group, typically a dimethylamide or a morpholine (B109124) amide, extending from the diketopiperazine core was found to be important for activity. The morpholine amide in GSK 221149A contributed to its favorable properties. nih.gov

Impact of Stereochemical Configuration on Biological Activity and Potency

A pivotal aspect of the development of GSK 221149A was the elucidation of the critical role of stereochemistry. The 2,5-diketopiperazine scaffold in these analogues possesses multiple chiral centers, and their specific spatial arrangement was found to be paramount for high-affinity binding to the oxytocin receptor.

Through a highly stereoselective synthesis, it was determined that the most potent and selective oxytocin antagonists in this series possess the (3R, 6R, 7R) configuration. nih.govnih.gov Any deviation from this specific stereochemistry leads to a significant loss of biological activity. This highlights the highly specific and three-dimensional nature of the interaction between these antagonists and the oxytocin receptor binding pocket. The precise orientation of the 3-alkyl, 6-indanyl, and 7-aryl/heterocyclic groups, dictated by the (3R, 6R, 7R) stereochemistry, is essential for establishing the key binding interactions required for potent antagonism. The initial SAR investigations underscored the importance of determining the absolute stereochemistry of the most active compounds to guide further optimization efforts. nih.gov

Strategies for Modulating Functional Properties through Structural Modifications (e.g., aqueous solubility, protein binding, cytochrome P450 interaction)

A significant challenge in the development of orally bioavailable drugs is the optimization of their physicochemical and pharmacokinetic properties. For the 2,5-diketopiperazine series of oxytocin antagonists, several strategies were employed to modulate properties such as aqueous solubility, plasma protein binding, and cytochrome P450 (CYP450) enzyme interactions.

To improve upon an early lead compound, the 2',4'-difluorophenyl dimethylamide, which had good potency but could be further optimized for its properties, a range of 2'-substituted 7-(1',3'-oxazol-4'-yl) amides were synthesized. nih.gov This modification successfully increased aqueous solubility and improved the CYP450 profile. nih.gov Specifically, the introduction of the oxazole (B20620) ring was a key strategy to enhance these developability parameters.

Furthermore, modifications to the 3-alkyl group were explored to enhance the pharmacokinetic profile. Branching at the α-carbon of the 3-butyl group led to a superior pharmacokinetic profile in rats. nih.gov This iterative process of structural modification and property assessment culminated in the discovery of GSK 221149A (Retosiban), which possesses a favorable balance of properties: good solubility, low protein binding, and no significant CYP450 inhibition (IC50 >100 µM). nih.gov

The following table summarizes the evolution of properties leading to GSK 221149A:

| Compound | Key Structural Features | hOT pKi | Selectivity vs hV1a | Aqueous Solubility | CYP450 Profile | Rat Oral Bioavailability (%) |

| Lead (40) | 2',4'-difluorophenyl dimethylamide | 9.2 | >1000-fold | Moderate | Good | >50 |

| GSK221149A (74) | 2'-methyl-1',3'-oxazol-4'-yl morpholine amide | 9.19 | >1400-fold | Good | Good (IC50 >100 µM) | High |

Data sourced from Borthwick & Liddle (2011) nih.gov

Application of Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches in GSK 221149 Optimization

The development of GSK 221149A and its analogues was significantly aided by the application of computational and quantitative structure-activity relationship (QSAR) approaches. These methods provided valuable insights into the key structural requirements for potent and selective oxytocin antagonism and helped guide the design of new compounds with improved properties.

Property-based design was a key strategy, utilizing estimations of human oral absorption to prioritize templates with a higher probability of success. nih.gov This approach allowed the research team to focus their synthetic efforts on compounds with a greater likelihood of possessing favorable pharmacokinetic profiles in humans.

While specific QSAR models for GSK 221149A are not publicly detailed, the broader class of 2,5-diketopiperazine oxytocin antagonists has been the subject of 3D-QSAR studies. These studies have helped to build predictive models that correlate the three-dimensional structures of the molecules with their biological activities. Such models can identify regions of the molecule where modifications are likely to enhance or diminish potency, thus guiding the rational design of new analogues.

Preclinical Pharmacological Characterization of Gsk 221149

In Vitro Pharmacological Profiling of GSK221149

The in vitro characterization of GSK221149 has established its high affinity and selectivity for the oxytocin (B344502) receptor, alongside its functional antagonism in relevant physiological tissues.

Functional Assays of Oxytocin Receptor Antagonism in Isolated Tissues

In functional assays using isolated rat myometrial strips, GSK221149A demonstrated a competitive block of oxytocin-induced contractions. nih.gov This antagonistic activity is quantified by a pA2 value of 8.18, indicating a potent competitive antagonism. nih.gov The Schild plot analysis for these experiments resulted in a slope that was not significantly different from unity, further supporting a competitive mechanism of action at the oxytocin receptor. nih.gov

Assessment of Myometrial Contractility Modulation by GSK221149 in Human Explants

Studies on human myometrial explants have shown that GSK221149A, also known as retosiban (B1680553), effectively modulates contractility. In tissue samples obtained from women at term during planned cesarean delivery, retosiban was shown to prevent stretch-induced stimulation of myometrial contractility. nih.gov Specifically, incubation with retosiban under high stretch conditions resulted in a statistically significant reduction in the contractile response to both potassium chloride and oxytocin. nih.gov Furthermore, prolonged exposure to retosiban was observed to decrease the sensitivity of the myometrium to oxytocin in both low and high tension conditions. researchgate.net This suggests that retosiban can influence the intracellular pathways that regulate myometrial contractility. researchgate.net

Interactive Table: Effect of Retosiban on Human Myometrial Explant Contractility

| Condition | Agonist | Median Fold Change with Retosiban | p-value |

|---|---|---|---|

| High Stretch | Potassium Chloride | 0.74 | 0.046 |

| High Stretch | Oxytocin | 0.71 | 0.008 |

| Low Stretch | Potassium Chloride | 1.00 | 0.81 |

| Low Stretch | Oxytocin | 0.97 | 0.15 |

Evaluation of Cell-Based Oxytocin Receptor Antagonism

Cell-based assays have been instrumental in quantifying the high affinity and selectivity of GSK221149A for the oxytocin receptor. In vitro experiments utilizing Chinese hamster ovary (CHO) cell membranes expressing human oxytocin receptors revealed a high affinity of retosiban for these receptors. nih.gov The compound, also referred to as GSK221149A, exhibits a sub-nanomolar affinity for the human oxytocin receptor with a Ki of 0.65 nM. researchgate.netresearchgate.net Its affinity for the rat oxytocin receptor is also high, with a Ki of 4.1 nM. researchgate.net

Crucially, GSK221149A demonstrates a high degree of selectivity for the oxytocin receptor over the closely related human vasopressin receptors (V1a, V1b, and V2), with a selectivity of over 1400-fold. researchgate.net This high selectivity minimizes the potential for off-target effects mediated by the vasopressin system. researchgate.net

Interactive Table: Binding Affinity of GSK221149A (Retosiban) for Oxytocin and Vasopressin Receptors

| Receptor | Ki (nM) | Selectivity vs. hOTR |

|---|---|---|

| Human Oxytocin Receptor (hOTR) | 0.65 | - |

| Rat Oxytocin Receptor (rOTR) | 4.1 | - |

| Human Vasopressin V1a Receptor | >1400-fold less potent | >1400x |

| Human Vasopressin V1b Receptor | >1400-fold less potent | >1400x |

| Human Vasopressin V2 Receptor | >1400-fold less potent | >1400x |

In Vivo Pharmacological Studies of GSK221149's Biological Effects in Animal Models

In vivo studies in animal models have corroborated the in vitro findings, demonstrating the efficacy of GSK221149 in inhibiting oxytocin-induced physiological responses.

Effects on Oxytocin-Induced Uterine Contractions in Rodent Models

In anesthetized rats, intravenous administration of GSK221149A resulted in a dose-dependent reduction of oxytocin-induced uterine contractions. nih.gov Significant inhibition of these contractions was observed at doses of 0.3 mg/kg and 1.0 mg/kg, with reductions of 62% and 94%, respectively. nih.gov The half-life of this inhibitory effect was notable, with significant inhibition still present 85 minutes after a 1.0 mg/kg dose. nih.gov

Furthermore, oral administration of GSK221149A at a dose of 5 mg/kg was also effective, inhibiting oxytocin-induced uterine contractions by 72% after a single dose and by 60% after four days of dosing. nih.gov These findings highlight the oral bioavailability and sustained in vivo activity of the compound. nih.gov

Interactive Table: In Vivo Efficacy of GSK221149A in Inhibiting Oxytocin-Induced Uterine Contractions in Rats

| Administration Route | Dose | Percentage Inhibition |

|---|---|---|

| Intravenous | 0.3 mg/kg | 62% |

| Intravenous | 1.0 mg/kg | 94% |

| Oral (single dose) | 5 mg/kg | 72% |

| Oral (4-day dosing) | 5 mg/kg | 60% |

Examination of GSK221149 Effects on Non-Uterine Oxytocin Receptor Systems

The high selectivity of GSK221149A for the oxytocin receptor over vasopressin receptors suggests a favorable profile with a reduced likelihood of non-uterine effects mediated by vasopressin. researchgate.netnih.gov This is particularly relevant for the cardiovascular system, where vasopressin receptors play a significant role. nih.gov

A thorough QT/QTc study conducted in healthy men and women to assess the effect of retosiban on cardiac repolarization found no significant effect at therapeutic and supratherapeutic exposures. nih.gov While a minor shortening of the QTc interval was observed, it was not considered clinically significant. nih.gov Another study on the oxytocin antagonist atosiban, which has a less favorable selectivity profile than retosiban, also found no adverse effects on the cardiovascular system or heart rate modulation. researchgate.net

While oxytocin receptors are present in the central nervous system and are involved in social behaviors, specific studies on the effects of GSK221149 on these systems are limited. nih.gov However, the low predicted central nervous system penetration of retosiban suggests that its primary effects are intended to be peripheral. wikipedia.org

Influence on Bone Homeostasis and Microarchitecture

While direct preclinical studies on the influence of GSK221149A on bone homeostasis and microarchitecture are not extensively available in public literature, the known role of oxytocin in bone metabolism allows for informed hypotheses on the potential effects of an oxytocin antagonist. Oxytocin is recognized for its anabolic effects on bone, promoting bone formation. frontiersin.org It has been shown to stimulate the differentiation and function of osteoblasts, the cells responsible for creating new bone. frontiersin.org

Studies in animal models have demonstrated that oxytocin can prevent bone loss associated with estrogen deficiency. frontiersin.org The mechanism is believed to involve the direct action of oxytocin on its receptors expressed on bone cells. frontiersin.org Therefore, by blocking the oxytocin receptor, a compound like GSK221149A could potentially modulate bone turnover. The antagonism of oxytocin's anabolic effects might lead to a decrease in bone formation. The precise impact on bone microarchitecture would depend on the balance between bone formation and resorption under such antagonism. Bone resorption is the process by which osteoclasts break down bone tissue. nih.govresearchgate.net The coupling of bone formation and resorption is a critical factor in maintaining skeletal integrity. nih.govresearchgate.net

Investigating Potential Modulatory Effects in Neurological or Metabolic Systems

The potential for GSK221149A to exert modulatory effects in neurological or metabolic systems is primarily inferred from the established roles of oxytocin in these areas.

Neurological Systems: Oxytocin is a neuropeptide with significant involvement in various neurological processes, including social behavior, anxiety, and pain perception. Preclinical studies have shown that central administration of oxytocin can produce anxiolytic-like effects. nih.gov As a potent oxytocin receptor antagonist, GSK221149A could potentially counteract these effects. The central nervous system penetration of GSK221149A is predicted to be low, which might limit its direct neurological effects when administered peripherally. wikipedia.org

Metabolic Systems: Emerging evidence suggests that oxytocin plays a role in regulating energy metabolism and food intake. nih.gov It has been shown to be involved in pathways that control appetite and energy expenditure. nih.gov An oxytocin receptor antagonist such as GSK221149A could, therefore, have a modulatory effect on these metabolic processes. By blocking oxytocin signaling, it might influence food intake and energy balance. However, specific preclinical studies investigating the direct metabolic effects of GSK221149A are not widely reported. Animal models are frequently used in preclinical research to study metabolic conditions. nih.gov

Preclinical Pharmacokinetic and Metabolic Pathway Research in Animal Models

The preclinical pharmacokinetic profile of GSK221149A (Retosiban) has been investigated in various animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

In rats, GSK221149A has demonstrated good oral bioavailability, in the order of 100%, with a half-life of approximately 1.4 hours. wikipedia.org The compound exhibits low to moderate intrinsic clearance in liver microsomes from several preclinical species, including rats, dogs, and cynomolgus monkeys, and low intrinsic clearance in human microsomes. wikipedia.org This suggests a relatively slower rate of metabolism in humans compared to some animal models. Furthermore, GSK221149A has low protein binding (less than 80%). wikipedia.org

A study in anesthetized rats showed that GSK221149A could inhibit oxytocin-induced uterine contractions in a dose-dependent manner. nih.gov A phase I clinical study in healthy non-pregnant women indicated a favorable pharmacokinetic profile. nih.gov The initial clearance of retosiban was high, suggesting extensive metabolism, and it was observed that the clearance increased over a 24-hour treatment period, indicating potential auto-induction of its metabolism. nih.gov The volume of distribution was large, suggesting extensive distribution into tissues. nih.gov

As a piperazine (B1678402) derivative, the metabolic pathways of GSK221149A are expected to involve processes common to this class of compounds. The metabolism of piperazine-containing drugs often occurs in the liver. nih.gov

Preclinical Pharmacokinetic Parameters of GSK221149A (Retosiban)

| Parameter | Value | Species |

|---|---|---|

| Oral Bioavailability | ~100% | Rat |

| Half-life (t½) | 1.4 hours | Rat |

| Protein Binding | <80% | - |

| Intrinsic Clearance | Low to Moderate | Rat, Dog, Cynomolgus Monkey |

Research on the Metabolism and Pharmacokinetic Pathways of Gsk 221149

Identification of Primary Metabolic Pathways of GSK 221149

GSK 221149 undergoes metabolism in the body, with evidence pointing towards significant involvement of hepatic enzymes. Clinical studies have been conducted to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. A Phase I study, for instance, utilized radiolabeled [14C]-GSK221149A to trace its fate in healthy female volunteers, collecting plasma, urine, and fecal samples for metabolite analysis. wikipedia.orggsk-studyregister.com

Pharmacokinetic data from a phase II study in pregnant women indicated that retosiban (B1680553) has a high initial clearance (69.7 L/h), suggesting extensive metabolism. nih.gov The study also noted an approximate 25% increase in clearance over a 24-hour period, which suggests a potential for auto-induction of its own metabolism. nih.gov The primary route of metabolism is believed to be through oxidation.

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2B6) in GSK 221149 Metabolism

Available data strongly indicate that the primary enzyme responsible for the metabolism of GSK 221149 is Cytochrome P450 3A4 (CYP3A4) . amazonaws.com This is a crucial enzyme in the liver and intestine that metabolizes a vast number of drugs. nih.gov

While direct studies isolating the effect of other CYP isoenzymes are not extensively available, the role of CYP2B6 has been considered, particularly in the context of drug-drug interactions with substances that induce multiple CYP enzymes. amazonaws.comnih.gov However, in vitro studies using human liver microsomes have shown that GSK 221149 has a low intrinsic clearance and does not cause significant inhibition of cytochrome P450 enzymes, with an IC50 greater than 100μM. wikipedia.org This suggests a generally low potential for clinically significant interactions when GSK 221149 acts as an inhibitor. The chemical structure of GSK 221149, specifically the 2-methyl oxazole (B20620) ring, is thought to contribute to its minimal interaction with CYP450 enzymes. wikipedia.org

Investigation of Metabolite Formation and Characterization (e.g., GSK2847065)

The metabolic processes acting on GSK 221149 lead to the formation of various metabolites. A major, albeit inactive, metabolite has been identified as GSK2847065 . amazonaws.com The characterization of this and other metabolites has been a key component of the ADME studies, which involve the analysis of plasma, urine, and feces following administration of the parent compound. gsk-studyregister.com

In a clinical study investigating the effects of the enzyme inducer efavirenz (B1671121) on GSK 221149, the exposure to the inactive major metabolite GSK2847065 was significantly altered. Specifically, the peak and total exposure to GSK2847065 were decreased by 58-60%, and its half-life was reduced by 42% when co-administered with efavirenz. amazonaws.com This demonstrates that the formation of this metabolite is directly linked to the CYP3A4-mediated metabolism of GSK 221149.

Academic Research into Potential Metabolic Drug-Drug Interactions with Enzyme Inducers

Given the central role of CYP3A4 in the metabolism of GSK 221149, there is a potential for drug-drug interactions when it is co-administered with agents that induce this enzyme. Enzyme inducers can increase the rate of metabolism of a drug, leading to lower plasma concentrations and potentially reduced efficacy. dshs-koeln.degsk.com

A key academic and clinical investigation into this potential was a Phase I, open-label study (OTA116073) that evaluated the co-administration of GSK 221149 with efavirenz . amazonaws.com Efavirenz is a non-nucleoside reverse transcriptase inhibitor known to be a potent inducer of both CYP3A4 and CYP2B6. amazonaws.comnih.gov

In this study, healthy male and female subjects received an intravenous administration of GSK 221149 alone and then again after 15 days of daily oral doses of 600 mg efavirenz. The results provided clear evidence of a significant drug-drug interaction. amazonaws.com

Pharmacokinetic Parameters of GSK 221149 With and Without Efavirenz

| Pharmacokinetic Parameter | GSK 221149 Alone | GSK 221149 + Efavirenz | % Change |

| Cmax | Not specified | Not specified | 20% decrease |

| t½ | Not specified | Not specified | 25% decrease |

| Clearance | Not specified | Not specified | 42% increase |

| tmax | Similar | Similar | No significant change |

Data sourced from GSK Study OTA116073 Summary. amazonaws.com

Broader Research Implications and Future Directions for Oxytocin Receptor Antagonism

Expanding Research into Oxytocin (B344502) Receptor Pharmacology in Diverse Physiological Systems

The ability to selectively block oxytocin receptors (OTR) provides researchers with a critical tool to explore the endogenous functions of oxytocin throughout the body.

Neurological and Neurobehavioral Research Applications of Oxytocin Receptor Antagonism (e.g., social bonding, anxiety-related behaviors)

The oxytocin system is a key modulator of complex social behaviors and cognition. nih.gov Oxytocin is implicated in promoting social interaction, trust, empathy, and social recognition. nih.govnih.gov Research indicates that oxytocin can modulate neural circuits related to social cognition and fear, particularly involving the amygdala. nih.gov Antagonists like GSK221149A are instrumental in dissecting these mechanisms. By blocking oxytocin's effects, researchers can investigate the system's necessity for specific behaviors.

Studies have shown that dysfunction of the oxytocin receptor may be involved in anxiety-like behaviors. nih.gov Oxytocin itself can act as an anxiolytic in the brain. nih.gov The use of OTR antagonists can help clarify the receptor's role in anxiety and stress responses. nih.gov Furthermore, the oxytocin system is not merely a "pro-social" pathway; it also mediates selective aggression, such as a mother protecting her young, and can strengthen feelings of ethnocentrism. clinicaltrials.gov OTR antagonists are crucial for studying the neurobiological basis of these more nuanced and sometimes adverse social behaviors, helping to move beyond a simplistic view of oxytocin as a universal "love hormone." clinicaltrials.gov Genetic variations in the oxytocin receptor gene (OXTR) have been associated with psychiatric disorders characterized by social deficits, such as autism spectrum disorder (ASD). nih.govnih.gov The use of antagonists in preclinical models helps to understand how these genetic differences translate into behavioral abnormalities. nih.gov

| Research Area | Role of Oxytocin System | Application of OTR Antagonists | Key Brain Regions |

| Social Bonding & Trust | Promotes affiliative behaviors, maternal bonding, and interpersonal trust. nih.govnih.gov | To investigate the necessity of OTR signaling for the formation and maintenance of social bonds. | Amygdala, Nucleus Accumbens, Prefrontal Cortex. nih.gov |

| Anxiety-Related Behaviors | Acts as an anxiolytic and anti-stress factor in the brain. nih.gov | To study the role of endogenous oxytocin in regulating fear and anxiety circuits. | Amygdala, Hypothalamus. nih.govnih.gov |

| Social Recognition | Enhances the ability to recognize and remember social cues. nih.gov | To block social recognition and study the underlying neural pathways. | Hippocampus, Amygdala. nih.gov |

| Aggression & Ethnocentrism | Mediates selective aggression (e.g., maternal defense) and in-group cohesion. clinicaltrials.gov | To dissect the mechanisms by which oxytocin can promote both pro-social and aggressive behaviors. | Not specified in results. |

Metabolic and Endocrine System Investigations (e.g., appetite regulation, energy homeostasis)

Emerging evidence highlights a significant role for the oxytocin system in metabolism and energy balance. nih.gov Oxytocin has been shown to be anorectic, meaning it leads to a decrease in food intake. nih.gov The hormone's producing neurons in the hypothalamus can act as sensors for nutrient status and interact with brainstem structures that influence eating behaviors. nih.gov

Oxytocin receptors are found in key hypothalamic nuclei that regulate energy balance, as well as on adipocytes (fat cells). nih.gov The use of OTR antagonists allows researchers to probe the direct effects of this system on appetite and body weight regulation. For instance, studies have shown that blocking central oxytocin receptors can blunt the appetite-suppressing effects of peripherally administered oxytocin, suggesting a pathway involving vagal nerve afferents that communicate with the brain. nih.gov The ghrelin system, another key regulator of appetite, has also been shown to influence oxytocin release, an interaction that can be explored using antagonists for both systems. mdpi.com Understanding these pathways is crucial for developing novel therapeutic strategies for obesity and related metabolic disorders. mdpi.com

Bone Biology and Skeletal Health Research

A compelling area of research has established a direct link between the oxytocin system and the regulation of bone mass. nih.gov Both major types of bone cells, osteoblasts (which form new bone) and osteoclasts (which break down bone), express oxytocin receptors. nih.govfrontiersin.org Stimulation of these receptors generally enhances bone mass. nih.gov

Preclinical studies using mice genetically deficient in either oxytocin or its receptor have revealed profoundly impaired bone formation. nih.gov Interestingly, while oxytocin stimulates the generation of osteoclasts, it also inhibits their function, resulting in a net anabolic (bone-building) effect. nih.gov Furthermore, osteoblasts themselves can produce oxytocin, which acts locally to regulate bone formation in a process modulated by estrogen. nih.govfrontiersin.org The bone-building effects of estrogen appear to be dependent on functional oxytocin receptors. nih.gov The use of OTR antagonists in bone research is critical for confirming these mechanisms and exploring the potential for targeting this pathway to treat conditions like osteoporosis. nih.govfrontiersin.org

| Cell Type | Effect of Oxytocin Receptor Stimulation | Implication of OTR Antagonism |

| Osteoblasts (Bone Forming) | Promotes differentiation and activity, leading to increased bone formation. nih.govnih.gov | Blocks bone formation signals, helping to isolate the receptor's role. |

| Osteoclasts (Bone Resorbing) | Has a dual effect: stimulates osteoclast generation but inhibits their resorptive activity. nih.govnih.gov | Can help differentiate between the effects on osteoclast formation and function. |

| Bone Marrow Stem Cells | Promotes differentiation towards osteoblasts rather than adipocytes. nih.govfrontiersin.org | Can investigate the receptor's role in lineage selection of stem cells. |

Advancements in Drug Discovery Methodologies Applied to Oxytocin Receptor Antagonists

The quest for novel, selective, and orally bioavailable oxytocin receptor antagonists like GSK221149A has benefited from and contributed to modern drug discovery techniques. lookchem.com

Application of Computational Drug Design and Molecular Modeling

Structure-based drug design has been a powerful tool in the development of oxytocin receptor antagonists. researchgate.net By understanding the key pharmacophoric elements—the essential 3D arrangement of features—required for a molecule to bind to and block the receptor, scientists can rationally design new compounds. researchgate.net Techniques such as molecular field similarity searching have been used to identify novel chemical scaffolds by comparing the 3D electronic properties of known ligands with large virtual libraries of compounds. researchgate.net

Computational modeling also helps in achieving selectivity, a critical attribute for any drug candidate. The oxytocin receptor is structurally similar to vasopressin receptors, and cross-reactivity can lead to unwanted side effects. oup.com Molecular modeling allows researchers to rationalize selectivity based on subtle structural differences between the receptors and their natural ligands, guiding the design of antagonists that preferentially bind to the oxytocin receptor. researchgate.net

High-Throughput Screening Platforms and "Direct-to-Biology" Approaches

High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of compounds for activity at a specific biological target. This technology, often automated, is a cornerstone of modern drug discovery. researchgate.net In the context of oxytocin receptor antagonists, HTS can be used to identify initial "hit" compounds from large chemical libraries.

A more recent evolution of this is the "direct-to-biology" approach. researchgate.netaps2025.org This methodology streamlines the discovery process by using very small, nano-scale quantities of newly synthesized compounds directly in biological assays, often without the need for traditional, time-consuming purification steps. researchgate.netaps2025.org This rapid cycle of synthesis and screening dramatically accelerates the identification of promising lead molecules. aps2025.org These advanced platforms, which combine automated synthesis with rapid screening, are well-suited for discovering and optimizing novel oxytocin receptor antagonists, enabling faster exploration of chemical diversity and accelerating the path from initial concept to a validated therapeutic candidate. aps2025.orgacs.org

Comparative Analysis with Other Oxytocin Receptor Antagonist Classes

The development of oxytocin receptor (OTR) antagonists has led to a diverse array of chemical entities, each with unique structural features and pharmacological profiles. A comparative analysis of GSK221149A with other OTR antagonist classes reveals the evolution of research in this area, aimed at optimizing potency, selectivity, and pharmacokinetic properties. These antagonists can be broadly categorized into peptide and non-peptide classes, with the latter encompassing a variety of chemical scaffolds.

Structural Diversity and Pharmacological Nuances Among Antagonists

The landscape of OTR antagonists is characterized by significant structural diversity, which in turn gives rise to important pharmacological nuances. The two primary families of OTR antagonists are peptide and non-peptide antagonists.

Peptide Antagonists:

The first generation of OTR antagonists were analogues of the native oxytocin peptide. nih.gov These compounds, such as Atosiban and Barusiban , are structurally very similar to oxytocin, a nonapeptide with a disulfide bridge. nih.govresearchgate.net Modifications to the amino acid sequence of oxytocin at specific positions result in molecules that can bind to the OTR without activating it. nih.gov

Atosiban , for instance, is an analogue of oxytocin with modifications at positions 1, 2, 4, and 8. nih.gov It acts as a competitive antagonist at the OTR. researchgate.net However, a significant pharmacological nuance of Atosiban is its "biased agonism". nih.gov While it antagonizes the Gq-protein-coupled pathway, which is responsible for uterine contractions, it can act as an agonist on the Gi-protein-coupled pathway. nih.gov This biased agonism can lead to distinct cellular responses, such as inhibiting cell proliferation, and means its action is not a simple blockade of the receptor. nih.gov Atosiban also exhibits affinity for the vasopressin V1a receptor, making it a mixed OTR/V1a antagonist. nih.gov

Barusiban is another peptide antagonist that, like Atosiban, is structurally related to oxytocin. nih.gov However, it was developed to have a higher affinity and selectivity for the human OTR with lower affinity for the V1a receptor compared to Atosiban. nih.gov This increased selectivity is a key pharmacological distinction, potentially reducing side effects associated with V1a receptor antagonism. nih.gov

Non-Peptide Antagonists:

The limitations of peptide antagonists, such as their lack of oral bioavailability, spurred the development of small-molecule, non-peptide OTR antagonists. nih.gov This class of antagonists is structurally diverse and includes several chemical scaffolds.

Diketopiperazines: GSK221149A (Retosiban) and Epelsiban belong to the 2,5-diketopiperazine class of compounds. nih.gov The discovery of this class as potent and selective OTR antagonists was a significant step forward. nih.gov The diketopiperazine core provides a rigid scaffold upon which various substituents can be placed to optimize potency and selectivity. The structure-activity relationship (SAR) of these compounds has been extensively studied, revealing the importance of specific stereochemistry and substituents for high-affinity binding to the OTR.

Benzodiazepines: Another class of non-peptide OTR antagonists is based on a benzodiazepine (B76468) scaffold. These compounds represent a distinct structural class from the diketopiperazines and have also shown potent and selective OTR antagonism. nih.gov

Other Non-Peptide Scaffolds: The quest for novel OTR antagonists has led to the exploration of various other chemical structures. For example, L-371,257 is a non-peptide antagonist with a complex benzoxazine-piperidine structure. researchgate.net The diversity of these scaffolds highlights the multiple ways in which small molecules can interact with and block the OTR.

The pharmacological nuances of these non-peptide antagonists often relate to their improved selectivity and pharmacokinetic properties compared to peptide antagonists. For instance, many non-peptide antagonists were designed to be orally bioavailable, a significant advantage for potential therapeutic applications. nih.gov

Evaluation of Selectivity Profiles of Emerging Antagonists

A critical aspect in the development of OTR antagonists is their selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2). Cross-reactivity with vasopressin receptors can lead to undesirable side effects. Therefore, a key goal in the design of new antagonists is to maximize OTR selectivity.

The selectivity of an antagonist is typically quantified by comparing its binding affinity (Ki) for the OTR to its affinity for the vasopressin receptors. A higher ratio of Ki (vasopressin receptor) / Ki (OTR) indicates greater selectivity for the OTR.

Below is an interactive data table comparing the selectivity profiles of GSK221149A and other selected OTR antagonists.

| Compound | Class | Human OTR Ki (nM) | Human V1a Receptor Ki (nM) | Selectivity (V1a/OTR) |

|---|---|---|---|---|

| GSK221149A (Retosiban) | Non-peptide (Diketopiperazine) | 0.65 | >1000 | >1538 |

| Atosiban | Peptide | 1.29 | >1000 | >775 |

| Barusiban | Peptide | Data Not Available | Data Not Available | Reported to be more selective than Atosiban |

| Epelsiban | Non-peptide (Diketopiperazine) | 0.13 | >6300 | >48,461 |

| L-371,257 | Non-peptide (Benzoxazine-piperidine) | 4.6 | >3680 | >800 |

Data in this table is compiled from multiple sources and may vary between different studies. The Ki values for Atosiban are for the mouse receptor, as directly comparable human receptor data was not available in the cited sources.

The data clearly indicates that the non-peptide antagonists, including GSK221149A and particularly Epelsiban, exhibit a very high degree of selectivity for the OTR over the V1a receptor. This high selectivity is a significant achievement in the development of OTR antagonists and represents a potential advantage in minimizing off-target effects. The continuous effort to discover and characterize new antagonists with even more refined selectivity profiles remains an active area of research with important implications for their potential therapeutic use.

Future Directions in Gsk 221149 Research

Unexplored Oxytocin (B344502) Receptor Subtypes and Isoforms in Disease Pathogenesis

While the oxytocin receptor (OXTR) is encoded by a single gene, the existence of functional subtypes or isoforms arising from alternative splicing or post-transcriptional modifications remains an area of active investigation. nih.gov Different mRNA transcripts of the OXTR gene have been identified, which could potentially lead to receptor variants with distinct signaling properties. nih.gov The functionality of the OXTR is known to be highly specific, varying spatially across different brain regions and cell types, and temporally during development. nih.gov This suggests that the regulation of OXTR expression and function is complex and may contribute to its diverse roles in physiology and disease.

GSK 221149, with its high selectivity for the OXTR, can serve as a critical pharmacological tool to dissect the contributions of these potential receptor variants in various disease states. researchgate.net Future research could leverage GSK 221149 to:

Characterize the pharmacology of OXTR splice variants: By expressing different known splice variants of the OXTR in cellular models, researchers can use GSK 221149 in competitive binding assays and functional assays to determine if it exhibits differential affinity or antagonist activity towards specific isoforms.

Investigate the role of OXTR isoforms in disease models: In animal models of diseases where the oxytocin system is implicated, such as social behavioral disorders or certain cancers, GSK 221149 could be used to probe the functional significance of specific OXTR isoforms. nih.govnih.gov For instance, if a particular splice variant is upregulated in a disease state, the ability of GSK 221149 to block its activity could provide insights into its pathogenic role.

Explore region-specific functions of OXTR: The dynamic and region-specific expression of OXTR in the brain suggests that its function is context-dependent. nih.govnih.gov Systemic or targeted administration of GSK 221149 in preclinical models could help elucidate the behavioral and physiological consequences of blocking OXTR signaling in specific neural circuits implicated in conditions like anxiety or social deficits. physiology.orgnih.gov

Long-Term Pharmacological Effects and Receptor Homeostasis Studies

The majority of studies on oxytocin receptor antagonists have focused on their acute effects. However, the potential for long-term therapeutic applications necessitates a thorough understanding of their chronic pharmacological effects and the impact on receptor homeostasis. Prolonged exposure to agonists is known to cause receptor desensitization and downregulation. nih.govsemanticscholar.org Interestingly, studies with the oxytocin receptor antagonist atosiban have shown that long-term treatment can also lead to a downregulation of oxytocin receptor binding sites. oup.com

Future research on GSK 221149 should include comprehensive long-term studies to evaluate:

Changes in OXTR expression and density: Preclinical studies involving chronic administration of GSK 221149 could quantify changes in OXTR mRNA and protein levels in various tissues, particularly in the myometrium, brain, and other areas with significant OXTR expression.

Receptor desensitization and resensitization: Investigating whether chronic blockade by GSK 221149 leads to receptor desensitization or, conversely, a state of "receptor priming" upon withdrawal of the antagonist would be crucial for understanding its long-term efficacy and potential rebound effects.

Impact on downstream signaling pathways: Long-term studies should assess the sustained impact of GSK 221149 on the various signaling cascades coupled to the OXTR, including Gαq and Gαi pathways. physiology.org

These studies will be critical for predicting the long-term efficacy and safety of GSK 221149 and for developing optimal therapeutic regimens for chronic conditions.

Potential for Combination Research Strategies with Other Therapeutic Modalities

The complexity of many diseases suggests that combination therapies often provide superior efficacy compared to monotherapy. For oxytocin receptor antagonists, combination strategies have been explored, primarily in the context of preterm labor, with agents like calcium channel blockers or prostaglandin inhibitors. nih.gov However, the therapeutic potential of GSK 221149 may extend to other areas where combination approaches are standard, such as oncology and neurology.

Future research should explore the potential of combining GSK 221149 with other therapeutic modalities, including:

Immune checkpoint inhibitors in cancer: Given the emerging role of the oxytocin system in modulating immune responses, investigating the combination of GSK 221149 with immune checkpoint inhibitors could be a novel strategy for cancers where OXTR is expressed. nih.govnih.gov

Targeted therapies in oncology: In preclinical models of cancers that express OXTR, combining GSK 221149 with targeted therapies that inhibit key oncogenic pathways could lead to synergistic anti-tumor effects. curetoday.com

Psychotropic medications for neurological and psychiatric disorders: For conditions like anxiety or social deficits where the oxytocin system is implicated, combining GSK 221149 with existing anxiolytics or antidepressants could offer enhanced therapeutic benefits or allow for dose reduction of conventional drugs, thereby minimizing side effects. nih.gov

Preclinical studies are warranted to establish the rationale and investigate the potential synergistic or additive effects of such combination therapies.

Table 1: Potential Combination Research Strategies for GSK 221149

| Therapeutic Area | Potential Combination Agent | Rationale |

|---|---|---|

| Oncology | Immune Checkpoint Inhibitors | Modulate the tumor microenvironment and enhance anti-tumor immunity. |

| Targeted Therapies | Inhibit parallel signaling pathways to overcome resistance. | |

| Neurology/Psychiatry | Selective Serotonin Reuptake Inhibitors (SSRIs) | Synergistic effects on mood and social behavior. |

| Anxiolytics | Potentiate anti-anxiety effects and potentially reduce side effects. | |

| Obstetrics | Calcium Channel Blockers | Enhanced tocolytic effect for the management of preterm labor. |

| Prostaglandin Inhibitors | Target different pathways involved in uterine contractions. |

Emerging Methodologies for Studying Receptor-Ligand Dynamics and Functional Selectivity

Advances in computational and experimental techniques offer unprecedented opportunities to study the intricacies of G-protein coupled receptor (GPCR) biology. units.itsemanticscholar.org These methodologies can provide deep insights into the molecular interactions between GSK 221149 and the OXTR, as well as the functional consequences of this interaction.

Emerging Methodologies and Their Application to GSK 221149 Research:

| Methodology | Application to GSK 221149 Research |

| Advanced Computational Modeling | Molecular Dynamics (MD) Simulations: Elucidate the dynamic process of GSK 221149 binding to the OXTR, identify key amino acid residues involved in the interaction, and predict the impact of receptor mutations on ligand binding. nih.govresearchgate.netStructure-Based Drug Design (SBDD): Utilize the crystal structure of the OXTR in complex with antagonists to design novel ligands with improved affinity, selectivity, or specific functional profiles. rjraap.com |

| Single-Molecule Imaging | Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): Investigate the kinetics of GSK 221149 binding to the OXTR in real-time in living cells. nih.govresearchgate.net These techniques can also be used to study receptor dimerization and conformational changes upon ligand binding. rjraap.comNear-infrared Nanosensors: Develop and utilize novel probes to visualize the release and diffusion of oxytocin in brain tissue and to study how GSK 221149 alters these dynamics at a high spatiotemporal resolution. pnas.org |

| Functional Selectivity Assays | BRET-based biosensors: Screen for and characterize the ability of GSK 221149 to selectively block specific downstream signaling pathways of the OXTR (e.g., Gq vs. Gi activation). nih.govcnr.it Studies have already shown that retosiban (B1680553) (GSK 221149) exhibits functional selectivity compared to other oxytocin antagonists like atosiban. researchgate.net |

By employing these cutting-edge techniques, researchers can gain a more comprehensive understanding of the molecular pharmacology of GSK 221149. This knowledge will be invaluable for optimizing its therapeutic potential and for the rational design of next-generation oxytocin receptor modulators with tailored functional selectivity for specific diseases.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response data of GSK 221149A?

-

Methodological Answer : Use a four-parameter logistic model (4PL) to fit sigmoidal curves:

Validate model assumptions (e.g., homoscedasticity) via residual plots. For non-linear mixed effects (NLME), apply Bayesian hierarchical modeling to account for inter-experiment variability. Open-source tools like

dr4pl(R) orGraphPad Prismare suitable .

Q. How to ensure reproducibility of GSK 221149A’s effects in in vivo models?

- Methodological Answer :

- Standardize animal models : Use genetically homogeneous strains (e.g., Sprague-Dawley rats) with controlled estrus cycles.

- Blinded dosing and outcome assessment : Minimize observer bias.

- Predefine exclusion criteria (e.g., outliers beyond 2 SDs). Publish detailed protocols adhering to ARRIVE guidelines and deposit datasets in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.